3-(3-Chlorobenzenesulfonyl)-1-ethyl-6,7-difluoro-1,4-dihydroquinolin-4-one
Overview
Description
3-(3-Chlorobenzenesulfonyl)-1-ethyl-6,7-difluoro-1,4-dihydroquinolin-4-one is a synthetic organic compound that belongs to the class of quinolone derivatives. This compound is characterized by the presence of a quinoline core, substituted with a 3-chlorobenzenesulfonyl group, an ethyl group, and two fluorine atoms. The unique structural features of this compound make it of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chlorobenzenesulfonyl)-1-ethyl-6,7-difluoro-1,4-dihydroquinolin-4-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the quinoline core: This can be achieved through a Friedländer synthesis, where an aniline derivative reacts with a ketone in the presence of an acid catalyst.
Introduction of the sulfonyl group: The quinoline intermediate is then reacted with 3-chlorobenzenesulfonyl chloride in the presence of a base, such as triethylamine, to introduce the sulfonyl group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(3-Chlorobenzenesulfonyl)-1-ethyl-6,7-difluoro-1,4-dihydroquinolin-4-one can undergo various types of chemical reactions, including:
Substitution reactions: The chlorine atom in the 3-chlorobenzenesulfonyl group can be substituted with nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Oxidation and reduction: The quinoline core can undergo oxidation to form quinoline N-oxide derivatives or reduction to form tetrahydroquinoline derivatives.
Electrophilic aromatic substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Substitution reactions: Nucleophiles (amines, alcohols), bases (triethylamine), solvents (dichloromethane).
Oxidation: Oxidizing agents (m-chloroperbenzoic acid), solvents (dichloromethane).
Reduction: Reducing agents (sodium borohydride), solvents (ethanol).
Electrophilic aromatic substitution: Electrophiles (nitric acid, bromine), solvents (acetic acid).
Major Products
Sulfonamide derivatives: Formed from substitution reactions with amines.
Sulfonate esters: Formed from substitution reactions with alcohols.
Quinoline N-oxide derivatives: Formed from oxidation reactions.
Tetrahydroquinoline derivatives: Formed from reduction reactions.
Scientific Research Applications
3-(3-Chlorobenzenesulfonyl)-1-ethyl-6,7-difluoro-1,4-dihydroquinolin-4-one has several scientific research applications, including:
Medicinal chemistry: This compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antibacterial and anticancer properties.
Materials science: The unique structural features of this compound make it of interest in the development of novel materials with specific electronic or optical properties.
Biological research: It is used as a tool compound to study various biological processes, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 3-(3-Chlorobenzenesulfonyl)-1-ethyl-6,7-difluoro-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The fluorine atoms can enhance the binding affinity of the compound to its target by forming additional hydrogen bonds or van der Waals interactions.
Comparison with Similar Compounds
Similar Compounds
3-Chlorobenzenesulfonyl chloride: A precursor used in the synthesis of the target compound.
1-Ethyl-6,7-difluoroquinolin-4-one: A structurally similar compound lacking the sulfonyl group.
6,7-Difluoroquinoline: A simpler quinoline derivative with similar fluorine substitution.
Uniqueness
3-(3-Chlorobenzenesulfonyl)-1-ethyl-6,7-difluoro-1,4-dihydroquinolin-4-one is unique due to the combination of its structural features, including the quinoline core, sulfonyl group, ethyl group, and fluorine atoms. This combination imparts specific chemical and biological properties that are not observed in the similar compounds listed above.
Properties
IUPAC Name |
3-(3-chlorophenyl)sulfonyl-1-ethyl-6,7-difluoroquinolin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClF2NO3S/c1-2-21-9-16(25(23,24)11-5-3-4-10(18)6-11)17(22)12-7-13(19)14(20)8-15(12)21/h3-9H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKIZGXNUVOJYNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)F)F)S(=O)(=O)C3=CC(=CC=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClF2NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.